N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide
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Overview
Description
N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide is an organic compound with the molecular formula C11H12ClNO2 It is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide typically involves the reaction of 4-chloroacetophenone with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced equipment and techniques to control the reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-Chloropropanoyl)phenyl]acetamide: This compound has a similar structure but differs in the position of the chloro group.
N-(4-Chlorophenyl)acetamide: Another related compound with a simpler structure lacking the oxopropyl group.
Uniqueness
N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62641-48-9 |
---|---|
Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-[4-chloro-2-(2-oxopropyl)phenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)5-9-6-10(12)3-4-11(9)13-8(2)15/h3-4,6H,5H2,1-2H3,(H,13,15) |
InChI Key |
JHEWDESZJJSYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)NC(=O)C |
Origin of Product |
United States |
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